molecular formula C19H12N4O3S B15282986 3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282986
M. Wt: 376.4 g/mol
InChI Key: IWWBAMIGBZGDOV-UHFFFAOYSA-N
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Description

The compound 3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class of fused heterocycles, which are characterized by a five-membered ring system containing three nitrogen atoms and one sulfur atom. This compound features a benzofuran moiety at position 3 and a 2,3-dihydro-1,4-benzodioxin group at position 4. These structural features are critical for modulating pharmacological properties, as seen in related triazolothiadiazoles with antimicrobial, anti-inflammatory, and vasodilatory activities .

Properties

Molecular Formula

C19H12N4O3S

Molecular Weight

376.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H12N4O3S/c1-2-4-13-11(3-1)9-16(26-13)17-20-21-19-23(17)22-18(27-19)12-5-6-14-15(10-12)25-8-7-24-14/h1-6,9-10H,7-8H2

InChI Key

IWWBAMIGBZGDOV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC6=CC=CC=C6O5

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the benzofuran and benzodioxin rings, followed by the construction of the triazolothiadiazole core. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents and conditions.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can be facilitated by the presence of specific catalysts and reaction conditions.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Features

Triazolothiadiazoles exhibit diverse bioactivity depending on substituents at positions 3 and 5. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Formula Molecular Weight Key Activity
Target Compound 1-Benzofuran-2-yl 2,3-Dihydro-1,4-benzodioxin C₂₁H₁₃N₄O₃S 417.42 g/mol Not explicitly reported*
6-(1-Benzofuran-2-yl)-3-(4-methylphenyl) analogue 4-Methylphenyl 1-Benzofuran-2-yl C₁₈H₁₂N₄OS 332.38 g/mol Structural model for SAR
3-(Pyridyl)-6-substituted analogues 3-Pyridyl Aryl/heterocyclic groups Varies ~300–400 g/mol Vasodilatory activity
3-Alkyl/aryloxy analogues Alkyl/aryloxy Aromatic groups Varies ~280–350 g/mol Enhanced lipophilicity

Key Observations:

  • The benzodioxin group in the target compound introduces electron-rich oxygen atoms, which may enhance binding to biological targets compared to simpler aryl groups (e.g., 4-methylphenyl in ).
  • Pyridyl-substituted analogues (e.g., from ) exhibit vasodilatory effects, indicating that electron-deficient heterocycles at position 3 favor cardiovascular activity.

Structural and Crystallographic Insights

X-ray crystallography of triazolothiadiazoles (e.g., ) reveals:

  • The triazolothiadiazole core is planar, promoting π-π stacking with biological targets.
  • Substituent dihedral angles (e.g., 74.34° for a benzodioxin-like group in ) influence molecular packing and solubility.
  • Weak C–H⋯π and hydrogen-bonding interactions stabilize crystal structures, which may correlate with shelf-life stability.

Q & A

Advanced Research Question

  • In vitro assays : Gram-positive (S. aureus) and Gram-negative (E. coli) strains are tested using agar dilution or microbroth dilution (MIC: 2–32 µg/mL). Chloramphenicol (MIC: 4 µg/mL) is a common positive control .
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance activity, while benzodioxin substituents at the 6-position improve membrane permeability .

Advanced Research Question

  • Target selection : Fungal lanosterol 14α-demethylase (PDB: 3LD6) and COX-2 (PDB: 5KIR) are common targets due to their role in microbial/pathogenic pathways .
  • Docking parameters : AutoDock Vina with Lamarckian GA (grid size: 60×60×60 Å) identifies binding poses. For example, the benzofuran moiety forms π-π stacking with Phe228 in 3LD6 (binding energy: −9.2 kcal/mol) .
  • Validation : Correlation between docking scores (e.g., −8.5 to −10.1 kcal/mol) and experimental IC₅₀ values (R² >0.7) confirms predictive accuracy .

How can researchers reconcile contradictory bioactivity data across structurally similar triazolo-thiadiazoles?

Advanced Research Question
Contradictions arise from assay variability or substituent effects:

  • Case study : 3-(Chlorophenyl) derivatives show anti-inflammatory activity (IC₅₀: 12 µM for COX-2) but weak antimicrobial effects (MIC: >32 µg/mL), while 3-(trifluoromethyl) derivatives reverse this trend .
  • Methodological adjustments :
    • Standardize protocols (e.g., CLSI guidelines for MIC assays).
    • Use isogenic bacterial strains to control for efflux pump/porin expression.
    • Perform dose-response curves (IC₅₀ vs. MIC) to distinguish potency .

What strategies optimize the pharmacokinetic properties of triazolo-thiadiazole derivatives?

Advanced Research Question

  • Lipophilicity tuning : LogP values >3.5 (e.g., benzodioxin substituents) improve blood-brain barrier penetration but may reduce solubility. PEGylation or prodrug strategies (e.g., acetylated amines) balance this trade-off .
  • Metabolic stability : Microsomal assays (human liver microsomes, 1 mg/mL) identify vulnerable sites (e.g., furan rings prone to CYP3A4 oxidation). Deuterium substitution at labile positions extends half-life (t₁/₂: 4.2 → 6.8 h) .

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